7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis Techniques and Building Blocks
- The compound serves as a building block in the synthesis of various derivatives, including 7-azaindole and pyrrolopyrimidine nucleosides. For instance, Figueroa‐Pérez et al. (2006) demonstrated the use of similar compounds in the synthesis of 4-substituted 7-azaindole derivatives, leveraging their role as versatile building blocks (Figueroa‐Pérez et al., 2006).
Applications in Chemistry and Materials Science
- The compound contributes to the field of organic chemistry and materials science, where it's used to synthesize unique molecular structures with potential applications in various domains. Nedolya et al. (2015) explored its use in the synthesis of pyrrolylpyridines, demonstrating its versatility in creating molecules with enhanced properties (Nedolya et al., 2015).
Development of Medicinal Compounds
- It also has applications in the synthesis of medicinal compounds. In a study by Williams et al. (1998), derivatives of this compound were synthesized as part of a broader effort to develop new medicinal agents (Williams et al., 1998).
Mechanism of Action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have shown therapeutic interest . They are known to target the ephrin receptor (EPH) family of proteins that are overexpressed in some cancers .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets, possibly through a mechanism involving cyclization .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activity, suggesting they may affect multiple pathways .
Result of Action
It is known that pyrido[2,3-d]pyrimidines have shown a wide range of biological activity, suggesting they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
7-chloro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5-8(13-2)6-3-4-11-9(10)7(6)12-5/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCGLDSMQLDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC=C2)Cl)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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